molecular formula C19H19F2N3O3S2 B2834864 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide CAS No. 893790-20-0

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide

Cat. No. B2834864
M. Wt: 439.5
InChI Key: DPWLXHMMDHWICV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide” is a derivative of 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide . These derivatives are known as mrgx2 inhibitors . They are used for treating diseases, disorders, or conditions associated with mrgx2 .

Scientific Research Applications

Antitumor and Antimicrobial Applications

  • Antitumor Activity : Derivatives of benzothiazole, including those bearing different heterocyclic ring systems, have been synthesized and evaluated for their antitumor activity. For instance, certain benzothiazole derivatives were found to exhibit considerable anticancer activity against various cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
  • Antimicrobial Activity : Compounds containing thiadiazole and benzimidazole structures have been synthesized and tested for their antimicrobial properties. For example, formazans derived from Mannich base of thiadiazole demonstrated moderate activity against bacterial and fungal strains, indicating their potential use as antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Antioxidant Properties

  • Certain benzimidazole derivatives have been evaluated as antioxidants for base oils, showing effectiveness in improving oxidation stability, which could be relevant for applications in industrial and pharmaceutical formulations (Basta et al., 2017).

Structural Analysis

  • The study of molecular structures, such as the crystal structure analysis of N-butyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamide, contributes to our understanding of the chemical and physical properties of these compounds, which can be critical for the design of new materials and drugs (Bhatt et al., 2014).

Biological Activities

  • Novel compounds, such as those containing thiadiazole moieties, have been synthesized and assessed for various biological activities, including antifungal and plant growth regulating effects. These studies indicate the diverse potential uses of these compounds in agriculture and medicine (Fadda et al., 2017).

properties

IUPAC Name

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O3S2/c1-2-3-10-24-16-6-4-5-7-17(16)29(26,27)23-19(24)28-12-18(25)22-15-9-8-13(20)11-14(15)21/h4-9,11H,2-3,10,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWLXHMMDHWICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide

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